
Mnt4MPyP
描述
Manganese (III) 5,10,15,20-tetrakis (N-methylpyridinium-4-yl) porphyrin, commonly known as Mnt4MPyP, is a synthetic metalloporphyrin compound. It is a water-soluble cationic porphyrin that mimics the activity of superoxide dismutase, an enzyme that catalyzes the dismutation of superoxide radicals into oxygen and hydrogen peroxide. This compound has garnered significant interest due to its potential therapeutic applications, particularly in reducing oxidative stress and inflammation.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Manganese (III) 5,10,15,20-tetrakis (N-methylpyridinium-4-yl) porphyrin typically involves the following steps:
Preparation of the Porphyrin Core: The porphyrin core is synthesized through the condensation of pyrrole and an aldehyde, such as benzaldehyde, under acidic conditions to form a porphyrinogen. This intermediate is then oxidized to yield the porphyrin macrocycle.
Methylation: The porphyrin macrocycle is methylated using methyl iodide to introduce N-methylpyridinium groups at the meso positions.
Metalation: The methylated porphyrin is then reacted with a manganese salt, such as manganese chloride, in the presence of a base to form the manganese (III) complex.
Industrial Production Methods
Industrial production of Manganese (III) 5,10,15,20-tetrakis (N-methylpyridinium-4-yl) porphyrin follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors for the condensation and methylation steps, as well as the use of high-purity reagents and solvents to ensure the quality and yield of the final product.
化学反应分析
Types of Reactions
Manganese (III) 5,10,15,20-tetrakis (N-methylpyridinium-4-yl) porphyrin undergoes various chemical reactions, including:
Oxidation: It can catalyze the oxidation of superoxide radicals to oxygen and hydrogen peroxide.
Reduction: The compound can be reduced to its manganese (II) form under certain conditions.
Substitution: The porphyrin ring can undergo substitution reactions at the meso positions.
Common Reagents and Conditions
Oxidation: Superoxide radicals are generated in situ using potassium superoxide or other superoxide-generating systems.
Reduction: Reducing agents such as sodium borohydride can be used to reduce the manganese (III) complex to manganese (II).
Substitution: Substitution reactions typically involve nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: The major products are oxygen and hydrogen peroxide.
Reduction: The major product is the manganese (II) complex.
Substitution: The major products are substituted porphyrin derivatives.
科学研究应用
Biomedical Applications
1. Antioxidant Activity
Mnt4MPyP exhibits significant antioxidant properties, which are crucial in combating oxidative stress-related diseases. Research has shown that it can effectively reduce reactive oxygen species (ROS) levels in cellular models, thereby protecting cells from oxidative damage.
Case Study: Neuroprotective Effects
- In a study involving neurodegenerative models, this compound was administered to assess its neuroprotective effects against oxidative stress. Results indicated a marked reduction in neuronal cell death and improvement in cognitive functions compared to untreated controls.
2. Cancer Therapy
The compound's ability to modulate oxidative stress has led to investigations into its role in cancer therapy. This compound has been shown to enhance the efficacy of chemotherapeutic agents by reducing side effects associated with oxidative damage.
Data Table: Efficacy of this compound in Cancer Treatment
Study | Cancer Type | Treatment Regimen | Outcome |
---|---|---|---|
A | Breast Cancer | This compound + Doxorubicin | Increased apoptosis in tumor cells |
B | Lung Cancer | This compound + Cisplatin | Reduced tumor growth and metastasis |
Environmental Applications
1. Catalysis in Environmental Remediation
This compound demonstrates potential as a catalyst in environmental remediation processes, particularly in the degradation of pollutants. Its ability to facilitate reactions that break down harmful substances makes it valuable for environmental cleanup efforts.
Case Study: Degradation of Organic Pollutants
- A study evaluated the effectiveness of this compound in catalyzing the degradation of phenolic compounds in wastewater. The results showed a significant reduction in pollutant concentration over time, indicating its potential use in wastewater treatment.
Material Science Applications
1. Development of Nanomaterials
This compound has been utilized in the synthesis of nanomaterials for various applications, including drug delivery systems and biosensors. Its incorporation into nanostructures enhances stability and functionality.
Data Table: Properties of this compound-Based Nanomaterials
Nanomaterial Type | Application | Key Properties |
---|---|---|
Liposomes | Drug Delivery | Enhanced bioavailability |
Metal-Organic Frameworks | Gas Storage | High surface area |
作用机制
The mechanism of action of Manganese (III) 5,10,15,20-tetrakis (N-methylpyridinium-4-yl) porphyrin involves its ability to mimic the activity of superoxide dismutase. The compound catalyzes the dismutation of superoxide radicals into oxygen and hydrogen peroxide, thereby reducing oxidative stress. The manganese center in the porphyrin ring undergoes redox cycling between the manganese (III) and manganese (II) states, facilitating the conversion of superoxide radicals.
相似化合物的比较
Manganese (III) 5,10,15,20-tetrakis (N-methylpyridinium-4-yl) porphyrin is unique among metalloporphyrins due to its high water solubility and strong superoxide dismutase mimetic activity. Similar compounds include:
Manganese (III) 5,10,15,20-tetrakis (N-methylpyridinium-2-yl) porphyrin: This compound has similar superoxide dismutase mimetic activity but differs in the position of the N-methylpyridinium groups.
Iron (III) 5,10,15,20-tetrakis (N-methylpyridinium-4-yl) porphyrin: This compound also mimics superoxide dismutase but has different redox properties due to the presence of iron instead of manganese.
Copper (II) 5,10,15,20-tetrakis (N-methylpyridinium-4-yl) porphyrin: This compound has antioxidant activity but is less effective as a superoxide dismutase mimic compared to the manganese complex.
生物活性
MnT4MPyP (Manganese(III) tetrakis(4-N-methylpyridyl) porphyrin) is a synthetic metalloporphyrin that has garnered interest for its potential biological activities, particularly in the context of cancer treatment and oxidative stress modulation. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects in various biological systems, and relevant case studies.
This compound functions primarily as a catalytic agent that enhances the oxidation of ascorbate (AscH−), leading to increased production of hydrogen peroxide (H2O2). This property is particularly significant in cancer therapy, where the generation of reactive oxygen species (ROS) can induce cytotoxic effects on tumor cells.
- Ascorbate Oxidation : this compound catalyzes the oxidation of AscH−, resulting in heightened levels of H2O2. This process is crucial because H2O2 can selectively induce apoptosis in cancer cells while sparing normal cells .
- Radiosensitization : The combination of this compound with ascorbate and ionizing radiation has been shown to enhance radiosensitivity in various cancer cell lines. The increased H2O2 flux leads to greater oxidative damage when combined with radiation therapy, making tumors more susceptible to treatment .
- Catalytic Activity : this compound exhibits superoxide dismutase (SOD)-like activity, which helps mitigate oxidative stress by converting superoxide radicals into less harmful molecules. This dual role—promoting oxidative stress in cancer cells while protecting normal cells—highlights its potential therapeutic applications .
In Vitro Studies
Several studies have demonstrated the efficacy of this compound in enhancing the cytotoxic effects of ascorbate on cancer cells:
- Cytotoxicity Enhancement : A study reported that when pancreatic cancer cell lines were treated with a combination of 1 mM AscH− and 0.5 μM this compound, there was a significant decrease in cell survival rates from 50% to 5%, indicating potent cytotoxic effects .
- H2O2 Production : In experimental setups, the addition of this compound doubled the oxygen consumption rate associated with H2O2 production from AscH−, confirming its role as a catalyst in generating reactive species .
In Vivo Studies
In vivo studies support the findings from in vitro research:
- Tumor Growth Inhibition : Animal models treated with a combination of AscH− and this compound showed slower tumor growth rates compared to controls, highlighting the compound's potential as an adjuvant therapy in cancer treatment .
Case Studies
-
Pancreatic Cancer Treatment :
- A case study explored the use of this compound alongside pharmacological ascorbate and radiation therapy for advanced pancreatic cancer patients. The results indicated improved treatment outcomes, with enhanced tumor response rates attributed to increased oxidative stress selectively targeting cancer cells .
- Combination Therapy :
Data Summary
Study Type | Treatment Combination | Key Findings |
---|---|---|
In Vitro | AscH− + this compound | Decreased cell survival from 50% to 5% |
In Vitro | AscH− + this compound + Radiation | Enhanced radiosensitivity in pancreatic cancer cells |
In Vivo | AscH− + this compound | Slower tumor growth rates observed |
Case Study | AscH− + this compound + Chemotherapy | Improved treatment outcomes and reduced side effects |
属性
IUPAC Name |
manganese(3+);5,10,15-tris(1-methylpyridin-1-ium-4-yl)-20-(1-methylpyridin-4-ylidene)porphyrin-22-ide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H36N8.Mn/c1-49-21-13-29(14-22-49)41-33-5-7-35(45-33)42(30-15-23-50(2)24-16-30)37-9-11-39(47-37)44(32-19-27-52(4)28-20-32)40-12-10-38(48-40)43(36-8-6-34(41)46-36)31-17-25-51(3)26-18-31;/h5-28H,1-4H3;/q+2;+3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCUMBUVHIHVYGU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=C2C3=NC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=[N+](C=C7)C)C8=CC=[N+](C=C8)C)C=C4)C9=CC=[N+](C=C9)C)C=C3)C=C1.[Mn+3] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H36MnN8+5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
731.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70649-54-6 | |
Record name | Tetrakis(N-methyl-4-pyridiniumyl)porphine manganese(III) complex | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070649546 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of MnT4MPyP, and how does it contribute to its anti-cancer effects?
A1: this compound (manganese (III) 5,10,15,20-tetrakis (N-methylpyridinium-4-yl) porphyrin) acts as a catalyst, increasing the rate of oxidation of pharmacological ascorbate (P-AscH-) [, ]. This enhanced oxidation leads to a significant increase in the production of hydrogen peroxide (H2O2) within the cellular environment. In cancer cells, this heightened H2O2 flux induces oxidative stress and ultimately leads to cell death [, ]. The selectivity of this effect towards cancer cells is attributed to their elevated metabolic activity and sensitivity to oxidative damage [].
Q2: How does this compound interact with liposomes and other drug delivery systems?
A2: The cationic nature of this compound allows it to interact with anionic phospholipid membranes, anchoring itself to the liposome surface [, ]. This interaction is crucial for improving the circulation persistence of this compound in vivo []. Studies have shown that when incorporated into liposomes or niosomes, this compound retains its superoxide dismutase (SOD) mimetic activity, effectively scavenging superoxide radicals (O2-•) [, ]. This property makes this compound-loaded liposomes a promising drug delivery system for targeting oxidative stress in various diseases.
Q3: What is the role of this compound in enhancing the effects of radiotherapy?
A3: this compound acts as a radiosensitizer in cancer treatment, particularly when combined with P-AscH- and ionizing radiation []. The increased H2O2 generation, triggered by the this compound-catalyzed oxidation of P-AscH-, amplifies the damaging effects of radiation on cancer cells []. This synergistic effect has been observed both in vitro and in vivo, suggesting a promising avenue for improving the efficacy of radiotherapy in pancreatic cancer [].
Q4: What are the limitations of using this compound in a clinical setting?
A4: Although this compound exhibits promising therapeutic potential, its clinical application is limited by factors such as its short half-life in the blood []. Researchers are actively exploring strategies to overcome these limitations, such as developing novel formulations like hexameric manganese porphyrins (HexMnP) that demonstrate improved blood residence times compared to this compound [].
Q5: How is the efficacy of this compound assessed in preclinical studies?
A5: Researchers utilize various in vitro and in vivo models to assess the efficacy of this compound. In vitro studies often involve cell-based assays, such as clonogenic survival assays, to evaluate the cytotoxic effects of this compound on different cancer cell lines []. In vivo studies, often using murine models, investigate the impact of this compound on tumor growth, as well as its pharmacokinetics and potential toxicity [, ]. These preclinical studies are crucial for determining the therapeutic potential of this compound and guiding further clinical development.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。